molecular formula C27H24N2O5S B280813 BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B280813
M. Wt: 488.6 g/mol
InChI Key: UIBVVPRILZVPAT-UHFFFAOYSA-N
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Description

BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: is a complex organic compound with a unique structure that combines a naphthofuran core with a quinolinylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan ring precursor under acidic or basic conditions.

    Introduction of the Quinolinylsulfonylamino Group: This step involves the reaction of the naphthofuran intermediate with a quinoline derivative, followed by sulfonylation using reagents such as sulfonyl chlorides.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl and naphthofuran moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinolinylsulfonylamino group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the quinolinyl ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones or naphthofuran epoxides, while reduction may produce quinolinylamines or naphthofuran alcohols.

Scientific Research Applications

BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.

    Industry: The compound could be used in the development of new dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the quinolinylsulfonylamino group may bind to enzymes or receptors, inhibiting their activity or altering their function. The naphthofuran core may also play a role in stabilizing these interactions or facilitating the compound’s entry into cells.

Comparison with Similar Compounds

Similar Compounds

    BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: can be compared to other naphthofuran derivatives, such as naphthofuran-3-carboxylates, which may have similar chemical properties but lack the quinolinylsulfonylamino group.

    Quinolinylsulfonylamino derivatives: Compounds like quinolinylsulfonylamino benzoates may share similar biological activities but differ in their core structures.

Uniqueness: : The uniqueness of This compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

butyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H24N2O5S/c1-3-4-15-33-27(30)24-17(2)34-26-20-12-6-5-11-19(20)22(16-21(24)26)29-35(31,32)23-13-7-9-18-10-8-14-28-25(18)23/h5-14,16,29H,3-4,15H2,1-2H3

InChI Key

UIBVVPRILZVPAT-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C

Origin of Product

United States

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